(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS2/c1-18-14-9-11-4-5-12(10-14)16(11)15(17)7-6-13-3-2-8-19-13/h2-3,6-8,11-12,14H,4-5,9-10H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFSJPWJXCVTSU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known by its CAS number 1706486-44-3, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a thiophene moiety, which may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 293.44 g/mol. The presence of sulfur and nitrogen atoms in the structure suggests potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to (E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one may exhibit several mechanisms of action:
- G Protein-Coupled Receptor Modulation : Compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways in cells . This interaction can lead to altered cellular responses, including changes in ion channel activity and modulation of neurotransmitter release.
- Antimicrobial Activity : Some derivatives of bicyclic compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that (E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one may also possess similar activities, potentially making it a candidate for antibiotic development .
- Antioxidant Properties : The presence of thiophene rings in related compounds has been associated with antioxidant activities, which can protect cells from oxidative stress and damage . This property is particularly valuable in the context of neurodegenerative diseases and aging.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of (E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thiophene and azabicyclo groups may enhance interaction with microbial targets, suggesting potential as an antimicrobial agent.
Neurological Applications
The azabicyclo structure is often associated with compounds that interact with neurotransmitter systems. Preliminary studies suggest that this compound may have effects on cholinergic receptors, making it a candidate for further investigation in treating neurodegenerative diseases such as Alzheimer's.
Pain Management
Due to its structural similarities to known analgesics, there is potential for (E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one to be evaluated for pain relief mechanisms, particularly through modulation of pain pathways.
Case Studies
Several studies have explored similar compounds:
- Cholinergic Modulation : A study on azabicyclo compounds demonstrated their ability to enhance acetylcholine receptor activity, potentially influencing cognitive function.
- Antimicrobial Efficacy : Research on thiophene-containing compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting a similar potential for this compound.
Organic Electronics
The compound's unique electronic properties may make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Polymer Chemistry
Its reactivity can be harnessed in polymer synthesis to create new materials with specific mechanical and thermal properties.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural variations among related 8-azabicyclo[3.2.1]octane derivatives:
*Hypothesized based on structural analogy to neuroactive/antimicrobial bicyclic compounds.
Pharmacological and Physicochemical Properties
- Thiophene vs. Phenyl: The thiophene’s electron-rich nature may improve π-π stacking in biological targets compared to phenyl groups in analogues .
Stereochemical Impact :
Synthetic Accessibility :
Crystallographic and Conformational Analysis
- The bicyclo[3.2.1]octane system’s rigid conformation is validated by crystallographic studies using SHELX and OLEX2 software .
- Substituent orientation (e.g., methylthio vs. nitro groups) alters molecular packing, as observed in analogues like (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo…octan-3-one .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
- Methodological Answer : The synthesis of bicyclo[3.2.1]octane derivatives typically involves stereoselective cyclization or substitution reactions. For example, the 8-azabicyclo[3.2.1]octane core can be synthesized via Mannich-type reactions or reductive amination, followed by functionalization at the 3-position with methylthio groups (as in ). The thiophene-prop-2-en-1-one moiety can be introduced via Wittig or Horner-Wadsworth-Emmons reactions. Chiral resolution may require chromatographic separation using chiral columns (e.g., Chiralpak® AD-H) to isolate the (1R,5S) enantiomer .
Q. How can researchers ensure purity and structural fidelity of this compound?
- Methodological Answer : Analytical characterization should combine high-performance liquid chromatography (HPLC) with UV detection (≥95% purity, as in ), nuclear magnetic resonance (NMR) for stereochemical confirmation, and high-resolution mass spectrometry (HRMS). Pharmacopeial standards for related bicyclic compounds (e.g., ) recommend stress testing under acidic, basic, oxidative, and thermal conditions to assess stability and degradation pathways .
Q. What experimental protocols are suitable for assessing biological activity in vitro?
- Methodological Answer : Initial screening should include receptor-binding assays (e.g., dopamine or serotonin receptors, given structural similarities to ) and enzyme inhibition studies. Use cell lines expressing target receptors (e.g., HEK293 or SH-SY5Y) with radiolabeled ligands (e.g., [³H]spiperidone for dopaminergic activity). Dose-response curves (0.1 nM–10 µM) and controls (e.g., atropine for muscarinic receptors) are critical .
Advanced Research Questions
Q. How can enantiomer-specific activity be resolved for this compound?
- Methodological Answer : Enantiomeric separation requires chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Post-separation, X-ray crystallography (as in ) can confirm absolute configuration. Biological assays must compare (1R,5S) and (1S,5R) enantiomers to identify stereospecific effects. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to chiral receptors .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Follow ’s split-plot design to control variables like incubation time, temperature, and solvent (DMSO concentration ≤0.1%). Replicate studies across independent labs using standardized protocols (e.g., ’s environmental fate framework) to isolate confounding factors .
Q. How can researchers evaluate the environmental impact of this compound?
- Phase 1 : Measure logP (lipophilicity) and hydrolytic stability.
- Phase 2 : Assess biodegradability via OECD 301F assay.
- Phase 3 : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition (OECD 201).
- Phase 4 : Model bioaccumulation potential using EPI Suite™ .
Q. What computational methods predict metabolic pathways for this compound?
- Methodological Answer : Use in silico tools like Meteor (Lhasa Ltd) to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Radiolabeled studies (¹⁴C at the thiophene ring) can track metabolite distribution .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer : Replace the methylthio group ( ) with bulkier substituents (e.g., ethylthio, benzylthio) to probe steric effects. Modify the thiophene ring to furan or pyridine () and assess electronic impacts. Use free-energy perturbation (FEP) simulations to predict binding affinity changes .
Notes on Methodological Rigor
- Data Reproducibility : Follow ’s guidance on replicating studies with updated methodologies (e.g., cryo-EM for receptor-ligand complexes).
- Theoretical Frameworks : Link pharmacological hypotheses to established theories (e.g., ’s dopaminergic deficit models for Parkinsonian studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
